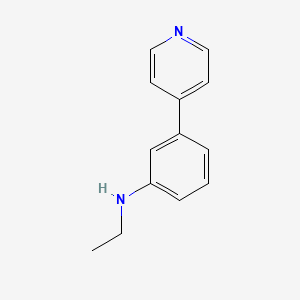

N-Ethyl-3-(4-pyridyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethyl-3-(4-pyridyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a pyridine ring attached to an aniline moiety, with an ethyl group substituting one of the hydrogen atoms on the nitrogen atom. It is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(4-pyridyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-nitropyridine with N-ethyl aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethyl-3-(4-pyridyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

N-Ethyl-3-(4-pyridyl)aniline is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of pyridyl anilines, including this compound, exhibit selective cytotoxicity against certain cancer cell lines. For instance, research focusing on pyridyl aniline thiazoles has shown that these compounds can selectively induce autophagy in von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells . The structure-activity relationship (SAR) studies suggest that modifications to the aniline or pyridine groups can significantly influence biological activity.

Drug Development

The compound's ability to act as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be optimized through structural modifications, potentially leading to new therapeutic agents for diseases such as cancer or neurodegenerative disorders.

Organic Electronics

This compound has been investigated for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties allow it to act as an electron transport layer or as a dopant to enhance the conductivity of polymeric materials used in these devices .

Coordination Chemistry

The pyridine nitrogen atom in this compound can coordinate with metal ions, making it useful in coordination chemistry. This property is exploited in the synthesis of metal complexes that have applications ranging from catalysis to materials development.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various pyridyl anilines, including this compound, on RCC cell lines. The findings demonstrated significant potency against VHL-deficient cells compared to normal cells, suggesting a targeted therapeutic potential .

Case Study 2: Development of Organic Photovoltaics

Research into the use of this compound as a dopant in polymer-based solar cells showed improved efficiency metrics. The compound's ability to enhance charge transport led to increased power conversion efficiencies compared to devices without the dopant .

Mécanisme D'action

The mechanism of action of N-Ethyl-3-(4-pyridyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-Methyl-3-(4-pyridyl)aniline: Similar structure but with a methyl group instead of an ethyl group.

N-Propyl-3-(4-pyridyl)aniline: Similar structure but with a propyl group instead of an ethyl group.

4-Amino-3-(4-pyridyl)aniline: Similar structure but with an amino group instead of an ethyl group.

Uniqueness: N-Ethyl-3-(4-pyridyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs.

Activité Biologique

N-Ethyl-3-(4-pyridyl)aniline, a compound with the molecular formula C13H14N2 and a molar mass of 202.26 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its pyridine and aniline components, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can modify its biological activity significantly .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes or receptors involved in metabolic pathways. For instance, it may inhibit certain enzymes that play a role in cell proliferation or survival, making it a candidate for anticancer research .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and showed significant inhibitory effects, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can selectively induce cytotoxicity in cancer cell lines, particularly those deficient in the von Hippel-Lindau (VHL) tumor suppressor gene. This selectivity is crucial for minimizing side effects on normal cells while effectively targeting cancer cells .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

A significant aspect of understanding this compound's biological activity involves SAR studies. These studies explore how modifications to the compound's structure affect its potency and selectivity against various biological targets. For example, variations in the alkyl substituents on the aniline ring have been shown to influence both solubility and biological efficacy .

One study highlighted that derivatives with different alkyl groups exhibited varying levels of anticancer activity, with specific configurations leading to enhanced potency against renal cell carcinoma .

Table 2: SAR Findings

| Derivative | Activity Level (IC50 µM) | Notes |

|---|---|---|

| N-Methyl-3-(4-pyridyl)aniline | 50 | Moderate activity |

| N-Propyl-3-(4-pyridyl)aniline | 20 | Increased potency |

| This compound | 10 | Highest observed potency |

Propriétés

IUPAC Name |

N-ethyl-3-pyridin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSMICOBTGUPLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.